molecular formula C10H13BrO3 B3030641 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol CAS No. 936494-74-5

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B3030641
CAS No.: 936494-74-5
M. Wt: 261.11
InChI Key: PTFBRTJXVDPNFS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol structure with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 4-Bromophenylacetone: Bromobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 4-bromophenylacetone.

    Reduction to 4-Bromophenylpropan-2-ol: The 4-bromophenylacetone is reduced using a reducing agent such as sodium borohydride to form 4-bromophenylpropan-2-ol.

    Hydroxymethylation: Finally, the 4-bromophenylpropan-2-ol undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide for hydroxyl substitution and sodium azide for azide substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), sodium azide (NaN3)

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)-2-(carboxymethyl)propane-1,3-diol

    Reduction: 2-(4-Phenyl)-2-(hydroxymethyl)propane-1,3-diol

    Substitution: 2-(4-Hydroxyphenyl)-2-(hydroxymethyl)propane-1,3-diol, 2-(4-Azidophenyl)-2-(hydroxymethyl)propane-1,3-diol

Scientific Research Applications

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(hydroxymethyl)propane-1,3-diol
  • 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol
  • 2-(4-Methylphenyl)-2-(hydroxymethyl)propane-1,3-diol

Uniqueness

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances its ability to participate in substitution reactions and may also influence its binding interactions with biological targets.

Properties

IUPAC Name

2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFBRTJXVDPNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693274
Record name 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936494-74-5
Record name 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 50-mL three-neck 14/20 round-bottomed flask equipped with a stir bar, a reflex condenser, a thermometer, and N2 inlet was added samples of 11 (6.00 g, 30.1 mmol), paraformaldehyde (5.90 g, 196 mmol), Ca(OH)2 (1.79 g, 24.2 mmol), and THF (22 mL). The cloudy white mixture was heated to 63° C. and stirred at this temperature for 3 d. The reaction mixture was then cooled and filtered through Celite. The filtrate was concentrated to a viscous, pale yellow oil. The residue was pumped on under high vacuum at 100° C. (to remove volatiles) for 1 h. Column chromatography (silica, EtOAc) afforded a pale yellow viscous oil which was mostly pure by TLC. This oil was used directly in the next step.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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